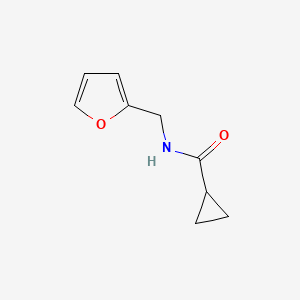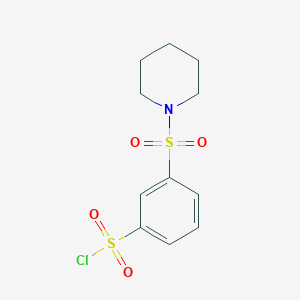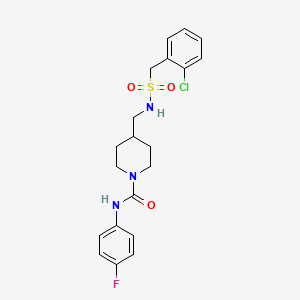
N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide, commonly known as DFEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DFEA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Corrosion Inhibition
A study by Ahmed Abu-Rayyan et al. (2022) focused on the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper. The research demonstrated that synthetic acrylamide derivatives, although not directly N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide, were effective in inhibiting corrosion, suggesting potential industrial applications for similar compounds in protecting metals against corrosion in acidic environments. These findings are significant for industries relying on copper and looking for efficient corrosion prevention methods (Ahmed Abu-Rayyan et al., 2022).
Protein Fluorescence Quenching
Research by M. Eftink and C. Ghiron (1976) explored acrylamide's efficiency as a quencher of tryptophanyl fluorescence in proteins. This study, while older, highlights acrylamide's utility in biochemical research for probing the structure and dynamics of proteins. The ability of acrylamide to quench fluorescence provides a tool for studying protein conformation and interactions, which can be extended to similar compounds for specific scientific applications (M. Eftink & C. Ghiron, 1976).
Polymerization and Drug Delivery
A study on the polymerization of N-isopropylacrylamide reported by A. Convertine et al. (2004) discusses the controlled polymerization processes applicable to thermoresponsive polymers. These polymers have been investigated for drug delivery systems, indicating that modifications to acrylamide derivatives, including N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide, could result in materials with potential biomedical applications, especially in targeted and responsive drug delivery (A. Convertine et al., 2004).
Solubility in Polymer Synthesis
Research on the solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a compound with structural similarities to N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide, in methanol–ethanol solutions by Xinding Yao et al. (2010), provides insights into the solid–liquid equilibria essential for industrial product and process design. This knowledge is crucial for understanding the solubility behavior of similar acrylamide derivatives in various solvent mixtures, which is vital for their application in polymerization reactions and the development of new materials (Xinding Yao et al., 2010).
properties
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c1-2-22-14-7-3-12(4-8-14)5-10-17(21)20-16-9-6-13(18)11-15(16)19/h3-11H,2H2,1H3,(H,20,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMKSLAGLVDNHZ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2752705.png)



![methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B2752710.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)piperidine-3-carboxylic acid](/img/structure/B2752715.png)


![2-(ethylthio)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2752721.png)
![1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B2752724.png)